1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one
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Overview
Description
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated ketones can yield the desired pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrrolo[3,2-b]pyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolo[3,2-b]pyridines, and substituted derivatives with various functional groups .
Scientific Research Applications
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
1H-Pyrrolo[3,4-c]pyridine: Similar structure with variations in the ring fusion pattern.
Uniqueness
1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-2-propanone is unique due to its specific substitution pattern and the presence of the propanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and synthesis .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[3,2-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-9-3-2-4-11-10(8)9/h2-4,6,12H,5H2,1H3 |
InChI Key |
VCOOMMDLEIJXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CNC2=C1N=CC=C2 |
Origin of Product |
United States |
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